molecular formula C20H26N4O B2638523 N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide CAS No. 1241026-34-5

N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide

Cat. No. B2638523
CAS RN: 1241026-34-5
M. Wt: 338.455
InChI Key: HMIKJBQEYDKMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. It has been shown to have potential therapeutic applications in various diseases, including cancer and sickle cell disease.

Mechanism of Action

N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide targets BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide inhibits this process by binding to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This leads to the downregulation of genes involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide has been shown to have various biochemical and physiological effects. In cancer, N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In sickle cell disease, N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide has been shown to increase fetal hemoglobin levels, which can improve disease symptoms. In fibrosis, N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide has been shown to reduce tissue scarring and inhibit the activation of fibroblasts.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide is its specificity for BET proteins, which reduces the potential for off-target effects. Another advantage is its ability to inhibit the activation of fibroblasts, which can reduce tissue scarring. A limitation of N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide is its low solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the study of N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide. One direction is the development of more potent and selective BET inhibitors. Another direction is the investigation of the combination of N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide with other therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy. Additionally, the investigation of the potential use of N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide in other diseases, such as autoimmune diseases and neurodegenerative diseases, is an area of future research.

Synthesis Methods

The synthesis of N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide involves several steps. The first step is the synthesis of 4-(1H-indol-2-yl)piperidine, which is then reacted with N-(1-cyano-1-methylethyl)-N-methylacetamide to produce N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide. The overall yield of the synthesis is approximately 10%.

Scientific Research Applications

N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide has been extensively studied in preclinical and clinical settings. It has been shown to have potential therapeutic applications in various diseases, including cancer, sickle cell disease, and fibrosis. In cancer, N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In sickle cell disease, N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide has been shown to increase fetal hemoglobin levels, which can improve disease symptoms. In fibrosis, N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide has been shown to inhibit the activation of fibroblasts, which can reduce tissue scarring.

properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-20(2,14-21)23(3)19(25)13-24-10-8-15(9-11-24)18-12-16-6-4-5-7-17(16)22-18/h4-7,12,15,22H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIKJBQEYDKMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)CN1CCC(CC1)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide

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